REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[Br:4][C:5]1[CH:10]=[C:9]([N+]([O-])=O)[CH:8]=[C:7]([CH3:14])[N+:6]=1[O-:15]>CO>[Br:4][C:5]1[CH:10]=[C:9]([O:2][CH3:1])[CH:8]=[C:7]([CH3:14])[N+:6]=1[O-:15] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
BrC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with chloroform (5×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography over silica gel (60-120 mesh)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=[N+](C(=CC(=C1)OC)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |